2-(Benzotriazol-1-yl)-1-(2,4-dichlorophenyl)ethanone
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Overview
Description
2-(Benzotriazol-1-yl)-1-(2,4-dichlorophenyl)ethanone is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety and the dichlorophenyl group imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzotriazol-1-yl)-1-(2,4-dichlorophenyl)ethanone typically involves the reaction of benzotriazole with 2,4-dichlorophenyl ethanone under specific conditions. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reagents, solvents, and reaction conditions would be optimized to ensure high yield and purity of the product. Safety and environmental considerations are also crucial in the industrial production of chemical compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Benzotriazol-1-yl)-1-(2,4-dichlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The benzotriazole and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May have applications in the study of biological processes and interactions.
Medicine: Potential use in the development of pharmaceuticals or as a research tool in medicinal chemistry.
Industry: Could be used in the production of materials with specific properties, such as UV stabilizers or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Benzotriazol-1-yl)-1-(2,4-dichlorophenyl)ethanone would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The benzotriazole moiety is known for its ability to form stable complexes with metal ions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar chemical properties.
2,4-Dichlorophenyl derivatives: Compounds with the same dichlorophenyl group but different substituents.
Other benzotriazole derivatives: Compounds with variations in the benzotriazole moiety or additional functional groups.
Uniqueness
2-(Benzotriazol-1-yl)-1-(2,4-dichlorophenyl)ethanone is unique due to the combination of the benzotriazole and dichlorophenyl groups, which imparts specific chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-(2,4-dichlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-9-5-6-10(11(16)7-9)14(20)8-19-13-4-2-1-3-12(13)17-18-19/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELXILCUUGVXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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